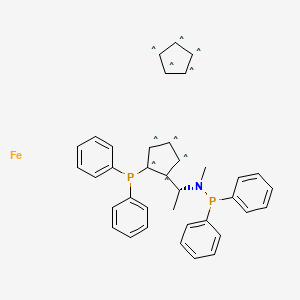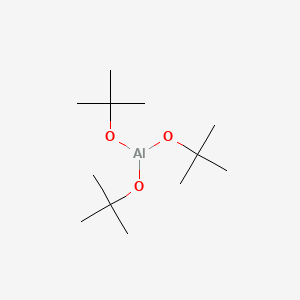
Tri-t-butoxyaluminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-t-butoxyaluminium, also known as lithium tri-tert-butoxyaluminum hydride, is a chemical compound with the formula LiAlH[OC(CH₃)₃]₃. It is a stable, mild reducing agent that is used in various organic synthesis reactions. This compound is particularly known for its selective reduction capabilities, making it a valuable reagent in both academic and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tri-t-butoxyaluminium involves a multi-step process:
Preparation of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.
Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.
Formation of this compound: Lithium aluminum hydride reacts with tert-butanol in an ether solution to yield this compound.
Industrial Production Methods
In industrial settings, the preparation method is optimized to reduce costs. For instance, using low-cost metal sodium and lithium chloride instead of high-cost metal lithium can significantly lower production expenses .
化学反应分析
Types of Reactions
Tri-t-butoxyaluminium primarily undergoes reduction reactions. It is known for its ability to selectively reduce aldehydes and ketones in the presence of esters. It can also reduce imidoyl chlorides to aldimines and aromatic disulfides to thiols .
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, imidoyl chlorides, and aromatic disulfides.
Conditions: Reactions typically occur in ether solutions at controlled temperatures to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include aldehydes, aldimines, and thiols, depending on the starting materials and reaction conditions .
科学研究应用
Tri-t-butoxyaluminium has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly for the selective reduction of functional groups.
Biology: It is employed in the synthesis of biologically active compounds.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and fragrances.
作用机制
The mechanism of action of tri-t-butoxyaluminium involves the transfer of hydride ions to the target molecule. The bulky tert-butoxy groups modulate the reactivity of the reagent, ensuring selective reduction. The molecular targets are typically carbonyl groups in aldehydes and ketones, which are reduced to their corresponding alcohols or aldimines .
相似化合物的比较
Similar Compounds
Lithium Aluminum Hydride (LiAlH₄): A more reactive reducing agent that can reduce a wider range of functional groups but lacks the selectivity of tri-t-butoxyaluminium.
Sodium Borohydride (NaBH₄): Another reducing agent that is less reactive and less selective compared to this compound.
Uniqueness
This compound stands out due to its selective reduction capabilities, which are attributed to the bulky tert-butoxy groups. This selectivity makes it a preferred reagent for specific synthetic applications where control over the reduction process is crucial .
属性
分子式 |
C12H27AlO3 |
|---|---|
分子量 |
246.32 g/mol |
IUPAC 名称 |
tris[(2-methylpropan-2-yl)oxy]alumane |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3 |
InChI 键 |
MDDPTCUZZASZIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)
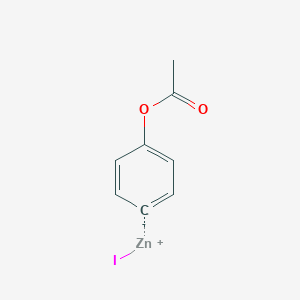
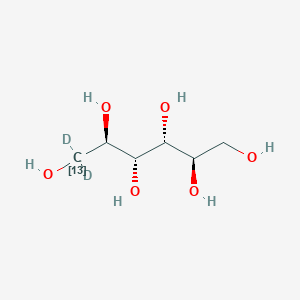
![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)
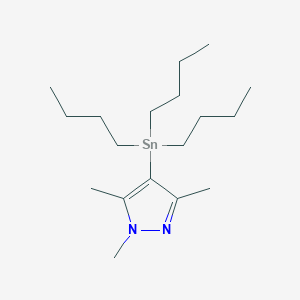

![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)
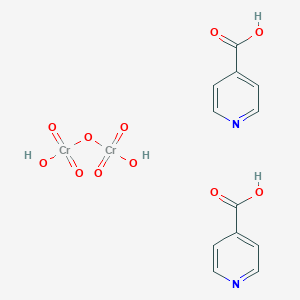

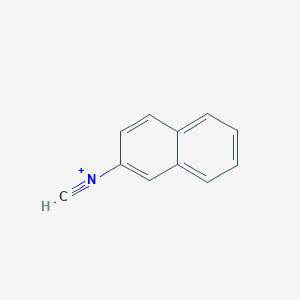
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)

